molecular formula C16H23N3O2 B2438115 (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide CAS No. 1024836-92-7

(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide

Cat. No.: B2438115
CAS No.: 1024836-92-7
M. Wt: 289.379
InChI Key: BFYSCUWLIXTLRD-BUHFOSPRSA-N
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Description

(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide is a chemical compound that features a morpholine ring, an ethylamine group, and a phenylbutenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with an appropriate alkylating agent under controlled conditions.

    Amidation Reaction: The morpholine derivative is then reacted with an acyl chloride or anhydride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Enamide: The final step involves the formation of the enamide by reacting the amide with an appropriate aldehyde or ketone under basic conditions. This step may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution may result in various substituted compounds.

Scientific Research Applications

(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.

    Materials Science: It is used in the development of functional materials, such as hydrogels and polymers, due to its unique chemical structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biological Research: It is investigated for its effects on biological systems, including its potential as a drug candidate or biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
  • Dichloridobis [2-(morpholin-4-yl)ethanamine-κN,N’]cadmium

Uniqueness

(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(2-morpholin-4-ylethylamino)-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-14(17-7-8-19-9-11-21-12-10-19)13-16(20)18-15-5-3-2-4-6-15/h2-6,13,17H,7-12H2,1H3,(H,18,20)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYSCUWLIXTLRD-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1)/NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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